Phenylhydrazine;sulfate

Description

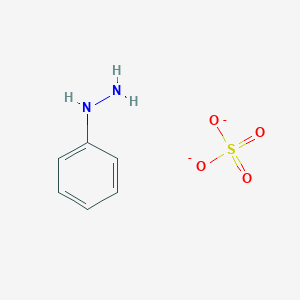

Phenylhydrazine sulfate is a derivative of phenylhydrazine, where the hydrazine group (–NH–NH₂) is bonded to a benzene ring and associated with sulfate ions. It is often utilized in synthetic chemistry as a reagent for forming hydrazones, cyclization reactions, and as a precursor in heterocyclic compound synthesis. The sulfate component can act as a counterion or participate in coordination complexes, as demonstrated in the synthesis of a copper(II) complex where sulfate is directly coordinated to the metal center . Phenylhydrazine sulfate’s reactivity stems from its nucleophilic hydrazine moiety, enabling interactions with carbonyl groups, radicals, and transition metals. Its applications span analytical chemistry (e.g., derivatization of carbonyl compounds) and materials science (e.g., functionalizing carbon nanotubes for gas sensors) .

Propriétés

Formule moléculaire |

C6H8N2O4S-2 |

|---|---|

Poids moléculaire |

204.21 g/mol |

Nom IUPAC |

phenylhydrazine;sulfate |

InChI |

InChI=1S/C6H8N2.H2O4S/c7-8-6-4-2-1-3-5-6;1-5(2,3)4/h1-5,8H,7H2;(H2,1,2,3,4)/p-2 |

Clé InChI |

YUWVDIIHTJLPRI-UHFFFAOYSA-L |

SMILES canonique |

C1=CC=C(C=C1)NN.[O-]S(=O)(=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phenylhydrazine sulfate can be synthesized through the reaction of phenylhydrazine with sulfuric acid. The reaction typically involves heating phenylhydrazine in the presence of concentrated sulfuric acid to form the sulfate salt.

Industrial Production Methods: In an industrial setting, phenylhydrazine sulfate is produced on a larger scale using similar reaction conditions. The process involves careful control of temperature and the use of high-purity reagents to ensure the formation of the desired product. The reaction mixture is then purified to obtain the final compound.

Analyse Des Réactions Chimiques

Diazonium Salt Reduction

The most common method involves the reduction of phenyl diazonium salts. The process includes:

-

Diazotization : Aniline reacts with sodium nitrite (NaNO₂) and HCl to form phenyl diazonium chloride .

-

Reduction : The diazonium salt is reduced using sodium sulfite (Na₂SO₃) in alkaline conditions to yield phenylhydrazine .

-

Sulfation : Phenylhydrazine is treated with sulfuric acid (H₂SO₄) to form the sulfate salt .

Reaction Equation :

Conversion from Phenylhydrazine Hydrochloride

Phenylhydrazine sulfate can also be prepared by converting the hydrochloride salt:

-

Phenylhydrazine hydrochloride (C₆H₈N₂Cl) is dissolved in water and neutralized with KOH to release free phenylhydrazine .

-

The free base is then acidified with H₂SO₄ to form the sulfate salt .

Key Challenges :

Reaction Mechanisms

Phenylhydrazine sulfate participates in several notable reactions:

Hydrazone Formation

Phenylhydrazine forms stable hydrazones with carbonyl compounds (e.g., ketones, aldehydes) via nucleophilic attack. This reaction is used in analytical chemistry for selective detection :

Selectivity :

-

Mixed reagents (e.g., p-(dimethylamino)benzaldehyde and p-nitrobenzaldehyde) enable simultaneous detection of hydrazine and phenylhydrazine in micellar environments .

-

Detection limits: 0.020–0.50 µg/mL for hydrazine and 0.20–10.0 µg/mL for phenylhydrazine .

Metabolic Pathways

In biological systems, phenylhydrazine undergoes:

-

Ring Hydroxylation : Conversion to p-hydroxyphenylhydrazine via cytochrome P450 enzymes .

-

Conjugation : Formation of glucuronide derivatives for urinary excretion .

Hemolytic Anemia Induction

Phenylhydrazine causes oxidative stress in erythrocytes, leading to hemolysis. In animal models, this manifests as reduced creatinine clearance and elevated aldosterone levels .

Environmental Impact

Applications De Recherche Scientifique

Phenylhydrazine sulfate is widely used in scientific research due to its unique properties. It is employed in:

Chemistry: As a reagent in organic synthesis and analytical chemistry.

Biology: In biochemical studies to investigate enzyme mechanisms.

Medicine: In the development of pharmaceuticals and as a diagnostic tool.

Industry: In the production of dyes, pigments, and other chemical products.

Mécanisme D'action

The mechanism by which phenylhydrazine sulfate exerts its effects involves its interaction with molecular targets and pathways. It can act as a ligand for various receptors and enzymes, influencing biological processes. The exact mechanism depends on the specific application and the molecular environment in which it is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Chemical Reactivity and Stability

Phenylhydrazine Hydrochloride vs. Sulfate :

Phenylhydrazine hydrochloride exhibits distinct UV-Vis absorption properties (λmax at 232 and 272 nm) compared to its sulfate counterpart. When condensed with 2-acetyl-1-pyrroline (2AP), phenylhydrazine derivatives show a λmax shift to 368 nm, indicating stronger conjugation. However, sulfate salts like aniline sulfate demonstrate superior solubility in acidic environments, enhancing nucleophilic attack on ketones .Methylhydrazine Sulfate :

Unlike phenylhydrazine sulfate, methylhydrazine sulfate is more reactive in radical-mediated arylations due to its smaller alkyl group, facilitating faster electron transfer in persulfate-driven reactions .

Coordination Chemistry

- Metal Complexes: The copper(II)-phenylhydrazine-sulfate complex ([Cu(phenylhydrazine)₂(SO₄)]·5H₂O) is non-electrolytic, with sulfate directly coordinating the metal center. In contrast, hydrazine hydrate forms simpler, ionic complexes (e.g., [Ni(N₂H₄)₃]SO₄) due to weaker ligand-field effects .

Data Tables

Table 1: Comparative Properties of Hydrazine Derivatives

| Compound | Solubility (Organic Solvents) | λmax (nm) | Stability (Derivatives) | Key Application |

|---|---|---|---|---|

| Phenylhydrazine sulfate | Moderate (DCM, ethanol) | 368* | Low (days) | Sensor materials, coordination complexes |

| Phenylhydrazine HCl | High (acidic aqueous) | 232, 272 | Low (days) | UV-Vis detection of carbonyls |

| 2,4-Dinitrophenylhydrazine | Low (polar solvents) | 380–520 | High (months) | HPLC analysis of 2-oxoacids |

| Methylhydrazine sulfate | High (water, ethanol) | N/A | Moderate | Radical-mediated arylations |

Table 2: Enzyme Inhibition Profiles

| Compound | Target Enzyme | Mechanism | Inhibition Efficiency |

|---|---|---|---|

| Phenylhydrazine sulfate | Monoamine oxidase (MAO) | Flavin C(4a) adduct formation | 80–100% |

| Hydrazine | Catalase | Competitive inhibition | 40–60% |

| INH | Guanylate cyclase | Metal chelation | 20–30% |

Key Research Findings

- Phenylhydrazine sulfate-derived SWCNT composites exhibit 3× higher NO₂ sensitivity than pristine SWCNTs at room temperature .

- In persulfate-mediated reactions, phenylhydrazine generates phenyl radicals for C–H arylation, a pathway less accessible to alkylhydrazines .

- DNPH outperforms phenylhydrazine in detecting 2-oxoacids due to superior derivative stability and visible-range absorbance .

Activité Biologique

Phenylhydrazine sulfate (C₁₂H₁₈N₄O₄S) is a chemical compound that has garnered attention for its biological activities, particularly in the context of hematological effects and potential carcinogenicity. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with phenylhydrazine sulfate.

- Molecular Weight : 314.36 g/mol

- Physical State : Solid at 20°C

- Purity : >98.0%

Phenylhydrazine sulfate is classified as hazardous, with risks including toxicity upon ingestion, skin contact, or inhalation. It is also suspected of causing genetic defects and may have carcinogenic properties .

Hematological Effects

Phenylhydrazine sulfate is known to induce hemolytic anemia, which is characterized by the destruction of red blood cells. Studies have shown that:

- Acute Exposure : Inhalation or dermal exposure can lead to significant hematological changes, including methemoglobinemia and increased reticulocyte counts .

- Chronic Exposure : Long-term exposure has been linked to severe anemia and organ damage, particularly affecting the spleen and liver .

Carcinogenic Potential

Research indicates that phenylhydrazine sulfate has mutagenic properties. It has been associated with increased tumor incidences in animal studies:

- A study involving BALB/c mice administered phenylhydrazine hydrochloride showed a significant increase in lung tumors (53% incidence) compared to controls .

- Swiss albino mice exposed to phenylhydrazine in drinking water developed angiosarcomas and angiomas, indicating a clear link between phenylhydrazine exposure and tumor formation .

Case Studies

- Occupational Exposure : Reports of hemolytic anemia among workers exposed to phenylhydrazine highlight its potential as a health hazard. Symptoms included severe skin irritation and systemic effects such as jaundice and dark urine due to hemolysis .

- Therapeutic Use : Historically, phenylhydrazine was used therapeutically for conditions like polycythemia vera but was associated with serious side effects, including rapid erythrocyte destruction and organ damage leading to fatalities .

Genotoxicity Studies

Phenylhydrazine sulfate has been classified as a Category 3 mutagenic substance based on various in vitro tests demonstrating its capacity to induce mutations in bacterial strains both with and without metabolic activation .

Toxicological Assessments

A comprehensive toxicological assessment revealed:

Q & A

Q. What are the optimal conditions for synthesizing phenylhydrazine sulfate via diazotization and reduction?

Phenylhydrazine sulfate is synthesized through a three-step process:

Diazotization : Aniline reacts with sodium nitrite in sulfuric acid at 0–5°C to form a diazonium salt. Excess nitrite is monitored using starch-iodide paper until a persistent blue color appears .

Reduction : The diazonium salt is reduced with sodium sulfite in alkaline conditions (pH 6.2–6.7) at 80–85°C. Zinc powder and diatomaceous earth are added to facilitate filtration .

Acidification : The product is precipitated as phenylhydrazine sulfate using sulfuric acid.

Key Quality Control : HPLC analysis with a C18 column (mobile phase: methanol/water, 70:30 v/v) confirms purity (>98%) via sharp, symmetrical peaks .

Q. How can phenylhydrazine sulfate be used to identify carbonyl compounds?

Phenylhydrazine sulfate reacts with aldehydes/ketones to form phenylhydrazones. For example:

- Benzaldehyde : Refluxing phenylhydrazine sulfate in ethanol with benzaldehyde yields benzaldehyde phenylhydrazone (melting point: 156°C) .

- Analytical Workflow : Recrystallize the product and compare its melting point to literature values. Confirm structure via IR (C=N stretch at ~1600 cm⁻¹) and NMR (aromatic proton signals at δ 6.5–7.5 ppm) .

Advanced Research Questions

Q. What intermediates govern the oxidative degradation of phenylhydrazine sulfate, and how do they impact experimental outcomes?

Phenylhydrazine oxidation generates reactive intermediates:

- Superoxide Radical (O₂⁻) : Detected via nitroblue tetrazolium reduction (inhibited by superoxide dismutase) .

- Benzenediazonium Ion : Absorbs at 280 nm and accelerates oxidation by reacting with phenylhydrazine to form phenyldiazene .

- Hydrogen Peroxide (H₂O₂) : Accumulates during oxidation and is quantified using catalase-mediated O₂ release .

Mechanistic Insight : Autocatalytic kinetics are observed, with O₂ consumption lagging behind diazonium ion formation. Superoxide dismutase extends the lag phase, confirming O₂⁻’s role in chain propagation .

Q. How does phenylhydrazine sulfate induce hemolytic anemia in erythrocyte studies?

Phenylhydrazine sulfate causes oxidative stress in red blood cells (RBCs):

- ATP Depletion : RBCs from glucose-6-phosphate dehydrogenase (G6PD)-deficient individuals show a 60% reduction in ATP levels after 24-hour exposure (vs. 30% in normal cells) .

- Oxidative Damage : Hemoglobin oxidizes to methemoglobin, generating free radicals that destabilize RBC membranes. This is monitored via spectrophotometric absorbance at 540 nm (hemoglobin release) .

Experimental Design : Use heparinized whole blood, incubate with 1–5 mM phenylhydrazine sulfate at 37°C, and measure ATP via luciferase assays .

Q. What analytical methods are recommended for quantifying phenylhydrazine sulfate in complex matrices?

- Potentiometric Titration : Titrate phenylhydrazine sulfate with 0.1 N KIO₃ in HCl. The endpoint is detected via iodine monochloride formation (indicator: chloroform for violet→colorless transition) .

- HPLC : Use a C18 column with UV detection at 254 nm. Retention time: ~6.5 minutes (validated linear range: 0.1–10 mg/mL) .

- Spectrophotometry : Measure absorbance at 320 nm (stable oxidation product) or 280 nm (diazonium intermediate) .

Methodological Challenges and Data Contradictions

Q. Why do conflicting results arise in phenylhydrazine sulfate’s role as a reductant in actinide separations?

Phenylhydrazine reduces Np(VI) to Np(V) via two pathways:

Radical-Ion Mechanism : Rate-determining step involves phenylhydrazine radical formation (activation energy: ~25 kcal/mol) .

Radical Mechanism : Requires SO₄˙⁻ radicals from K₂S₂O₈ decomposition. Conflicting reports on efficiency arise from varying radical scavengers (e.g., TEMPO reduces yields by 70%) .

Resolution : Use quantum theory of atoms in molecules (QTAIM) to analyze bonding evolution and validate mechanisms via kinetic isotope effects .

Q. How to address variability in phenylhydrazine sulfate’s catalytic activity in heterocyclic synthesis?

In indole synthesis (Fischer indole synthesis):

- Acid Catalysis : Optimal yields require 10% H₂SO₄. Excess acid hydrolyzes intermediates, reducing yields .

- Thermal Control : Heating above 100°C promotes side reactions (e.g., polymerization). Microwave-assisted synthesis at 80°C improves reproducibility .

Troubleshooting : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and characterize by single-crystal XRD .

Advanced Applications in Research

Q. Can phenylhydrazine sulfate be used to model oxidative stress in neurodegenerative studies?

Yes. In in vitro neuronal models:

Q. What role does phenylhydrazine sulfate play in synthesizing coordination complexes?

Phenylhydrazine sulfate acts as a ligand in Cu(II) complexes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.